Cas no 1287-17-8 (Ferrocenecarboxamide)

Ferrocenecarboxamide 化学的及び物理的性質
名前と識別子
-
- Ferrocenecarboxamide
- amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)
- cyclopenta-1,4-diene-1-carboxamide
- Ferrocenecarboxamide(8CI)
- Iron, (carbamoylcyclopentadienyl)cyclopentadienyl- (6CI,7CI)
- Cyclopentadienecarboxamide, cyclopentadienyliron deriv.
- 1287-17-8
- DTXSID10678835
- Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)
- amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)
- Ferrocene, (aminocarbonyl)- (9CI)
- G78497
-
- インチ: 1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1,3H,2H2,(H2,7,8);1-3H,4H2;
- InChIKey: VODQOANLDBWYAB-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC=C[CH-]1)=O.[CH-]1C=CC=C1.[Fe+2]
計算された属性
- せいみつぶんしりょう: 229.01900
- どういたいしつりょう: 229.019000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.1Ų
じっけんとくせい
- PSA: 43.09000
- LogP: 1.59630
Ferrocenecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR000Z0X-1g |
(Aminocarbonyl)ferrocene |
1287-17-8 | 98% | 1g |
$57.00 | 2025-03-31 | |
1PlusChem | 1P000YSL-5g |
Ferrocene, (aminocarbonyl)- (9CI) |
1287-17-8 | 98% | 5g |
$99.00 | 2023-12-25 | |
Aaron | AR000Z0X-5g |
Ferrocene, (aminocarbonyl)- (9CI) |
1287-17-8 | 98% | 5g |
$144.00 | 2025-02-10 |
Ferrocenecarboxamide 関連文献
-
Huijie Qiao,Suyan Sun,Fan Yang,Yu Zhu,Weiguo Zhu,Yusheng Wu,Yangjie Wu RSC Adv. 2016 6 59319
-
Tesnim Dallagi,Siden Top,Stéphane Masi,Gérard Jaouen,Mouldi Saidi Metallomics 2010 2 289
-
3. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295
-
4. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295
-
Rocío García-álvarez,Alba E. Díaz-álvarez,Pascale Crochet,Victorio Cadierno RSC Adv. 2013 3 5889
-
Ji?í Tauchman,Kate?ina Hladíková,Filip Uhlík,Ivana Císa?ová,Petr ?těpni?ka New J. Chem. 2013 37 2019
-
Hemant Joshi,Kamal Nayan Sharma,Alpesh K. Sharma,Om Prakash,Arvind Kumar,Ajai Kumar Singh Dalton Trans. 2014 43 12365
-
Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928
-
9. Cycloplatination of aryl and ferrocenyl oximes by cis-[PtCl2(OSMe2)2] affording expected platinum(II) and unexpected platinum(IV) productsAlexander D. Ryabov,Gregory M. Kazankov,Irina M. Panyashkina,Oleg V. Grozovsky,Oleg G. Dyachenko,Vladimir A. Polyakov,Lyudmila G. Kuzmina J. Chem. Soc. Dalton Trans. 1997 4385
-
Li Zhou,Xiang-Tian Fan,Yu-Di Xu,Qian-Yong Cao New J. Chem. 2015 39 8087
Ferrocenecarboxamideに関する追加情報
Introduction to Ferrocenecarboxamide (CAS No. 1287-17-8)
Ferrocenecarboxamide, with the chemical formula C10H9FeN2O and a CAS number of 1287-17-8, is a significant compound in the field of organometallic chemistry and pharmaceutical research. This organometallic derivative of ferrocene has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry, materials science, and catalysis.
The compound belongs to the class of ferrocene derivatives, which are known for their stability, redox-active properties, and biological relevance. Ferrocenecarboxamide is particularly noteworthy for its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its carboxamide functional group provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate metal-containing moieties. Ferrocenecarboxamide has emerged as a promising candidate in this context due to its ability to interact with biological targets in unique ways. The presence of the ferrocene core imparts redox-active properties, which can be exploited for applications in drug delivery systems and therapeutic modalities that involve controlled release mechanisms.
One of the most exciting areas of research involving ferrocenecarboxamide is its application in anticancer therapy. Studies have demonstrated that ferrocene derivatives can exhibit cytotoxic effects against various cancer cell lines. The redox-active nature of ferrocenecarboxamide allows it to generate reactive oxygen species (ROS) upon exposure to light or other stimuli, leading to oxidative stress and apoptosis in cancer cells. Furthermore, its ability to cross cell membranes makes it an attractive candidate for intracellular delivery systems.
The structural flexibility of ferrocenecarboxamide also makes it a valuable scaffold for designing molecules with specific biological activities. Researchers have explored its potential as a kinase inhibitor, an antioxidant agent, and a modulator of enzyme activity. The carboxamide group can be further functionalized to enhance binding affinity or to introduce additional pharmacophores that improve bioavailability and therapeutic efficacy.
Recent advancements in computational chemistry have also contributed to the understanding of ferrocenecarboxamide's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, which have been instrumental in elucidating the structure-activity relationships of this compound.
The synthesis of ferrocenecarboxamide involves multi-step organic transformations that highlight the versatility of this compound. Common synthetic routes include the reaction of ferrocene with chloroformamide or the condensation of ferrocene derivatives with carboxylic acid amides under appropriate conditions. These synthetic methodologies have been optimized to ensure high yields and purity, making ferrocenecarboxamide accessible for further research and development.
In conclusion, ferrocenecarboxamide (CAS No. 1287-17-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique combination of structural features and functional properties makes it an attractive candidate for various applications, from anticancer therapy to catalysis and beyond. As research continues to uncover new possibilities for this compound, its importance in the chemical and biomedical fields is likely to grow even further.
1287-17-8 (Ferrocenecarboxamide) 関連製品
- 763031-44-3(Methanol,1-(2,4,6-cycloheptatrien-1-ylidene)-1-(dimethylamino)-)
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)
- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)
- 1805299-86-8(5-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)




